7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-4-1-2-10-5-3-6(9)11-7(4)5/h1-3,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPAEQBSDCIIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(NC2=C1Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Chloro 2 Iodo 1h Pyrrolo 3,2 B Pyridine and Its Precursors
Established Routes for the Construction of the 1H-Pyrrolo[3,2-b]pyridine Core
The construction of the foundational 1H-pyrrolo[3,2-b]pyridine ring system is a critical first step. Synthetic chemists have adapted classical indole (B1671886) syntheses and developed novel methods to create this heterocyclic core. These routes often begin with appropriately substituted pyridine (B92270) precursors.
Key strategies include:
Modified Madelung and Fischer Syntheses: Historically, adaptations of the Madelung and Fischer indole syntheses have been applied to pyridine-based starting materials to construct the fused pyrrole (B145914) ring. researchgate.net These methods, while foundational, can be limited by their scope and the harsh conditions required. researchgate.net
Cyclization from 2,3-Disubstituted Pyridines: A common and versatile approach involves the cyclization of 3-amino-2-alkylpyridine derivatives. For instance, derivatives of 2-aminopyridine can serve as precursors for building the pyrrole portion of the molecule. researchgate.net
Ring Transformation Reactions: More advanced methods involve unexpected ring transformations. For example, 2-arylsulfanylpyridinium N-arylimides, derived from tetrazolopyridinium salts, can react with dipolarophiles to yield tetrahydropyrrolo[3,2-b]pyridines after a sigmatropic rearrangement. uea.ac.uk
Modern Catalytic Approaches: Recent advancements have focused on transition-metal-catalyzed reactions to form the pyrrole ring, offering milder conditions and broader functional group tolerance.
The choice of synthetic route often depends on the desired substitution pattern on the final molecule. For the synthesis of 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine, a route that starts with a pre-chlorinated pyridine is often the most efficient strategy.
Regioselective Introduction of Halogen Substituents: Chlorine at C-7 and Iodine at C-2
With the pyrrolo[3,2-b]pyridine core established, the next critical phase is the regioselective introduction of the chlorine and iodine atoms at the C-7 and C-2 positions, respectively. The differing electronic properties of the pyridine and pyrrole rings necessitate distinct chemical strategies.
The C-7 position is part of the electron-deficient pyridine ring. Direct chlorination of an unsubstituted 1H-pyrrolo[3,2-b]pyridine at this position is challenging and often lacks selectivity. Therefore, the most common strategy involves incorporating the chlorine atom at an early stage of the synthesis.
Synthesis from Chlorinated Pyridine Precursors: The most reliable method is to begin the synthesis with a pyridine derivative that already contains a chlorine atom at the desired position. For example, starting with a 2,6-dichloropyridine or a related chlorinated aminopyridine allows the chlorine at the future C-7 position to be carried through the synthesis of the bicyclic core.
Chlorination via N-Oxides: An alternative approach for functionalizing the pyridine ring is through its N-oxide. Oxidation of the pyridine nitrogen to a pyridine N-oxide activates the ring for electrophilic and nucleophilic substitutions, primarily at the 2- and 4-positions (relative to the pyridine nitrogen). researchgate.net Subsequent chlorination followed by deoxygenation can yield the desired chloro-substituted pyridine derivative. researchgate.net For the pyrrolo[3,2-b]pyridine system, this would involve N-oxidation of the pyridine nitrogen, followed by a chlorination step that selectively targets the C-7 position.
Table 1: Comparison of C-7 Chlorination Strategies
| Strategy | Description | Advantages | Disadvantages |
| Precursor Synthesis | Using a starting material like 2,6-dichloropyridine that already contains the chlorine atom. | High regioselectivity, reliable. | Requires access to specific, often multi-step, starting materials. |
| N-Oxide Chemistry | Activation of the pyridine ring via N-oxidation, followed by chlorination and deoxygenation. | Can be used on the pre-formed bicyclic system. | Multi-step process, potential for side reactions, regioselectivity can be an issue. researchgate.net |
The C-2 position is on the electron-rich pyrrole ring, making it susceptible to electrophilic substitution. This allows for the direct introduction of iodine onto the pre-formed 7-chloro-1H-pyrrolo[3,2-b]pyridine core.
Electrophilic Iodination: The most common method for C-2 iodination is the use of an electrophilic iodine source. Reagents such as N-iodosuccinimide (NIS) or iodine (I₂) in the presence of a base are highly effective. The reaction typically proceeds under mild conditions and provides the 2-iodo derivative in good yield. The pyrrole nitrogen is often protected during this step to prevent N-iodination and other side reactions.
Radical-Based Iodination: Radical-based direct C-H iodination protocols have also been developed for various nitrogen-containing heterocycles. scispace.comrsc.org These methods can offer alternative pathways for iodination, sometimes with different regioselectivity depending on the reaction mechanism. scispace.comrsc.org
Protecting Group Chemistry for the Pyrrole Nitrogen (N-1) in 1H-Pyrrolo[3,2-b]pyridine Synthesis
The N-H proton of the pyrrole ring is acidic and the nitrogen itself is nucleophilic, which can interfere with various synthetic steps, including metal-catalyzed cross-coupling and halogenation. Therefore, protection of the N-1 position is a crucial aspect of the synthetic strategy.
Commonly used protecting groups for the pyrrole nitrogen include:
Sulfonyl Groups: Groups like tosyl (Ts) and benzenesulfonyl are robust and can direct metallation to the C-2 position. However, their removal often requires harsh conditions.
tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its ease of introduction (using Boc anhydride) and removal under acidic conditions.
Silyl Ethers: The trimethylsilylethoxymethyl (SEM) group is particularly useful. nih.gov It is introduced using SEM-Cl and is stable to many reaction conditions but can be removed effectively using fluoride (B91410) sources (e.g., TBAF) or acidic conditions. nih.gov The use of the SEM group was essential in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines to enable subsequent cross-coupling reactions. nih.gov
Table 2: Selected Protecting Groups for Pyrrole Nitrogen
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Key Features |
| Trimethylsilylethoxymethyl | SEM | SEM-Cl | Fluoride (TBAF), Acid | Stable to lithiation and cross-coupling; allows for selective removal. nih.gov |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong Acid (TFA) | Common, easily removed, but sensitive to acid. |
| Benzenesulfonyl | - | PhSO₂Cl | Reductive or basic conditions | Electron-withdrawing, activates the ring. |
Advanced Synthetic Transformations Leading to this compound
A plausible advanced synthetic route to this compound would be a multi-step sequence that combines the aforementioned strategies.
A representative sequence could be:
Core Synthesis: Construction of the 7-chloro-1H-pyrrolo[3,2-b]pyridine scaffold starting from a suitable chlorinated 2,3-disubstituted pyridine precursor.
N-Protection: Introduction of a protecting group, such as SEM, onto the pyrrole nitrogen to facilitate the subsequent halogenation and prevent side reactions. This step yields N-protected 7-chloro-1H-pyrrolo[3,2-b]pyridine.
Regioselective Iodination: Treatment of the N-protected intermediate with an electrophilic iodinating agent like N-iodosuccinimide (NIS) to selectively install the iodine atom at the C-2 position.
Deprotection (Optional): If the final target is the N-H compound, the protecting group is removed in the final step. For many subsequent reactions, such as cross-coupling, the protected intermediate is used directly.
This modular approach allows for the specific and high-yielding introduction of each functional group, culminating in the desired di-halogenated product.
Challenges and Innovations in the Synthesis of Halogenated Pyrrolo[3,2-b]pyridines
The synthesis of halogenated pyrrolopyridines is not without its difficulties. Researchers continually seek to overcome these challenges through innovative methods.
Key Challenges:
Regioselectivity: Achieving selective halogenation at one specific position among multiple reactive sites on the bicyclic system is a primary challenge. For instance, direct halogenation of the parent ring can lead to mixtures of products.
Harsh Reaction Conditions: Some classical methods for constructing the heterocyclic core or introducing halogens require high temperatures or strongly acidic/basic conditions, which can be incompatible with sensitive functional groups. researchgate.net
Substrate Scope: A significant challenge is developing synthetic routes that are applicable to a wide range of substrates with different electronic and steric properties. nih.gov
Recent Innovations:
C-H Functionalization: There is a growing focus on the direct functionalization of C-H bonds using transition metal catalysis. These methods offer a more atom-economical approach to introduce halogens and other groups, potentially reducing the need for pre-functionalized starting materials.
Flow Chemistry: The use of continuous flow reactors for performing hazardous or sensitive reactions, such as metallations or reactions with aggressive reagents, can improve safety, control, and scalability. durham.ac.uk
Novel Catalytic Systems: Development of new palladium, copper, and other transition metal catalysts with specialized ligands has enabled milder and more selective cross-coupling and amination reactions on halogenated pyrrolopyridine scaffolds. nih.govnih.gov
Green Chemistry Approaches: There is increasing interest in using more environmentally benign solvents, such as water, for key reactions like nucleophilic aromatic substitution on chloropyrrolopyrimidines, which are structurally related. nih.gov
These innovations are paving the way for more efficient, selective, and sustainable syntheses of complex molecules like this compound.
Chemical Reactivity and Functionalization of 7 Chloro 2 Iodo 1h Pyrrolo 3,2 B Pyridine
Reactivity at the C-2 Iodine Position
The carbon-iodine bond at the C-2 position is the most reactive site for many transformations, particularly for palladium-catalyzed cross-coupling reactions. This high reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, facilitating oxidative addition to the palladium(0) catalyst, which is typically the initial step in these catalytic cycles. libretexts.orglibretexts.org
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eurekaselect.com For 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine, these reactions can be performed with high chemoselectivity at the C-2 position, leaving the C-7 chloro group intact for subsequent functionalization.
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org Studies on the closely related isomer, 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine (after N-protection), have demonstrated that the Suzuki-Miyaura reaction proceeds selectively at the C-2 iodo position. nih.gov This chemoselectivity is driven by the greater reactivity of the C-I bond towards oxidative addition with palladium(0) compared to the C-Cl bond. libretexts.org Typical conditions involve a palladium source like Pd₂(dba)₃ or Pd(PPh₃)₄, a base such as K₂CO₃, and a solvent system like aqueous dioxane. nih.gov
Table 1: Examples of Suzuki-Miyaura Reactions on a Related 2-Iodo-chloropyrrolopyridine Scaffold. nih.gov
| Boronic Acid Partner | Palladium Catalyst | Base | Solvent | Temp (°C) | Time | Product |
| Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 1,4-Dioxane/Water | 100 | 30 min | 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 1,4-Dioxane/Water | 100 | 30 min | 4-Chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
| (4-(Hydroxymethyl)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 80 | 9 h | (4-(4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol |
Data derived from experiments on N-SEM protected 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, an isomer of the title compound. Similar reactivity is expected for this compound.
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl halides to form arylalkynes and conjugated enynes. libretexts.orgwikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net Given the high reactivity of the C-I bond, this compound is an excellent substrate for selective Sonogashira coupling at the C-2 position. libretexts.org This allows for the introduction of various alkynyl groups onto the pyrrole (B145914) ring of the azaindole core. The reaction can be carried out under mild conditions, often at room temperature. wikipedia.orgbeilstein-journals.org
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org It is a versatile method for synthesizing aryl amines from a wide range of primary and secondary amines. nih.gov The C-2 iodo position of this compound is expected to be highly reactive under Buchwald-Hartwig conditions. However, studies on the isomeric 4-chloro-2-iodo-pyrrolopyridine scaffold have shown that under certain amination conditions, reduction of the C-I bond (hydrodeiodination) can be a competing side reaction. nih.gov Careful selection of the catalyst, ligand, and reaction conditions is therefore crucial to achieve successful amination at the C-2 position.
Beyond palladium-catalyzed reactions, other metal-mediated transformations can be envisioned at the C-2 position. For instance, lithium-halogen exchange using organolithium reagents (e.g., n-BuLi or t-BuLi) would generate a 2-lithio-7-chloro-1H-pyrrolo[3,2-b]pyridine intermediate. This highly reactive organometallic species could then be trapped with various electrophiles to introduce a wide array of functional groups. However, this approach may be complicated by the acidic N-H proton, which would likely need to be protected or deprotonated first. nih.gov
Direct nucleophilic aromatic substitution (SNAr) at the C-2 iodo position is generally difficult on electron-rich pyrrole rings and is not a common transformation for this type of substrate under standard conditions. The reactivity of the pyrrole ring system is more geared towards electrophilic substitution. researchgate.net Intramolecular nucleophilic substitution on related indole (B1671886) systems has also been shown to be challenging. rsc.org Therefore, metal-catalyzed processes are the preferred methods for functionalizing this position.
Reactivity at the C-7 Chlorine Position
The C-7 chlorine atom on the pyridine (B92270) ring is significantly less reactive than the C-2 iodine atom in palladium-catalyzed cross-coupling reactions. libretexts.orglibretexts.org This difference in reactivity is the cornerstone for the selective functionalization of the molecule.
The lower reactivity of the C-Cl bond allows for a modular approach to synthesis. First, the C-2 position can be functionalized via reactions like Suzuki or Sonogashira coupling while leaving the C-7 chlorine untouched. nih.gov Subsequently, the chlorine atom can be targeted for substitution or coupling under more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems).
This sequential functionalization strategy allows for the synthesis of di-substituted pyrrolo[3,2-b]pyridines with different groups at the C-2 and C-7 positions. For example, after a Suzuki coupling at C-2, a second cross-coupling reaction, such as a Buchwald-Hartwig amination or another Suzuki coupling, could be performed at the C-7 position to build molecular complexity.
Reactivity at the Pyrrole Nitrogen (N-1)
The proton on the pyrrole nitrogen (N-1) is moderately acidic and can be removed by a strong base, such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium 2,2,6,6-tetramethylpiperidide (LTMP), to generate the corresponding pyrrolide anion. nih.gov This anion is a potent nucleophile and can react with various electrophiles.
N-Alkylation and N-Arylation: The resulting N-anion can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or arylated. Copper-catalyzed N-arylation (Ullmann condensation) is a common method for functionalizing the N-1 position of azaindoles, using aryl iodides or bromides in the presence of a copper source (e.g., CuI or Cu₂O), a base (e.g., K₃PO₄ or Cs₂CO₃), and often a ligand like N,N'-dimethylethylenediamine (DMEDA). nih.gov This allows for the introduction of various aryl and heteroaryl substituents at the pyrrole nitrogen. In some cases, protecting the N-H group with groups like 2-(trimethylsilyl)ethoxymethyl (SEM) is performed to increase solubility and prevent interference in subsequent reactions at other positions. nih.gov
N-Alkylation, N-Acylation, and N-Protection Strategies
The pyrrole nitrogen (N-1) of this compound is nucleophilic and can readily undergo alkylation, acylation, and protection. These modifications are often crucial for modulating the compound's solubility, electronic properties, and for preventing undesired side reactions during subsequent functionalization of the heterocyclic core.
N-Alkylation and N-Acylation:
N-alkylation is typically achieved by treating the parent heterocycle with an alkyl halide in the presence of a base. The choice of base and solvent is critical to ensure efficient deprotonation of the pyrrole N-H and to avoid side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide (t-BuOK).
N-acylation can be accomplished using acylating agents such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The resulting N-acyl derivatives are generally more stable than their N-alkyl counterparts and can serve as protecting groups.
N-Protection Strategies:
In multi-step syntheses, the protection of the pyrrole nitrogen is often a prerequisite for achieving selective functionalization of the aromatic core. A variety of protecting groups can be employed, with the choice depending on the stability required for subsequent reaction conditions and the ease of removal.
One notable protecting group for related azaindole systems is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. For instance, the closely related 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine has been successfully protected at the N-1 position using SEM chloride in the presence of a strong base. nih.gov This protecting group is advantageous due to its stability under various cross-coupling conditions and its selective removal under specific deprotection protocols. nih.gov
| Protecting Group | Reagents for Introduction | Deprotection Conditions |
| 2-(trimethylsilyl)ethoxymethyl (SEM) | SEM-Cl, NaH | Tetrabutylammonium fluoride (B91410) (TBAF) or strong acid |
| Benzyl (Bn) | Benzyl bromide, NaH | Hydrogenolysis (e.g., H₂, Pd/C) |
| tert-Butoxycarbonyl (Boc) | Boc₂O, DMAP | Trifluoroacetic acid (TFA) |
This table presents common N-protection strategies applicable to pyrrole-containing heterocycles.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrrolo[3,2-b]pyridine Core
The pyrrolo[3,2-b]pyridine core exhibits a dualistic nature in aromatic substitution reactions. The pyrrole ring is electron-rich and generally favors electrophilic substitution, while the pyridine ring is electron-deficient and is more susceptible to nucleophilic attack. wikipedia.orgpearson.com The presence of the chloro and iodo substituents further influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution:
The pyrrole moiety is significantly more reactive towards electrophiles than the pyridine ring. pearson.com Electrophilic substitution is predicted to occur preferentially on the pyrrole ring, typically at the C-3 position, which is ortho to the pyrrole nitrogen and meta to the pyridine nitrogen. The electron-donating nature of the pyrrole nitrogen directs electrophiles to the adjacent positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. However, the inherent reactivity of the pyrrolo[3,2-b]pyridine system often necessitates milder reaction conditions to avoid polymerization or undesired side reactions. The electron-withdrawing effects of the chloro and iodo substituents are expected to slightly deactivate the ring system towards electrophilic attack compared to the unsubstituted parent heterocycle.
Nucleophilic Aromatic Substitution:
The pyridine ring of the this compound scaffold is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly at positions activated by the ring nitrogen. The 7-chloro substituent is positioned ortho to the pyridine nitrogen, making the C-7 position susceptible to nucleophilic attack. youtube.comyoutube.com
Direct SNAr reactions typically require strong nucleophiles and may necessitate elevated temperatures. The relative leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I, suggesting that the chloro group at C-7 would be more readily displaced than the iodo group at C-2 in a non-catalyzed SNAr reaction. However, the electronic activation provided by the fused pyrrole ring and the specific reaction conditions can influence this reactivity.
Chemo- and Regioselectivity Challenges in Multi-Substituted Pyrrolo[3,2-b]pyridine Reactivity
The presence of two different halogen substituents at distinct positions on the pyrrolo[3,2-b]pyridine core introduces significant challenges and opportunities in terms of chemo- and regioselectivity, particularly in transition metal-catalyzed cross-coupling reactions.
The differential reactivity of aryl chlorides and aryl iodides in palladium-catalyzed reactions is well-established. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) complex than the C-Cl bond. This difference in reactivity allows for selective functionalization at the C-2 position while leaving the C-7 chloro group intact.
This chemoselectivity has been demonstrated in studies on the related 4-chloro-2-iodo-1-SEM-pyrrolo[2,3-b]pyridine. nih.gov In this system, Suzuki-Miyaura cross-coupling reactions proceeded with high selectivity at the C-2 position, allowing for the introduction of various aryl groups. nih.gov Conversely, attempts at Buchwald-Hartwig amination on the same substrate indicated that oxidative addition of palladium occurred preferentially at the C-2 iodo position, even when targeting the C-4 chloro position. nih.gov This highlights the pronounced difference in reactivity between the two halogenated sites.
| Reaction Type | Reagents | Position of Reaction | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | C-2 | 2-Aryl-7-chloro-1H-pyrrolo[3,2-b]pyridine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C-7 (after C-2 functionalization) | 7-Amino-2-substituted-1H-pyrrolo[3,2-b]pyridine |
This table illustrates the potential for sequential, site-selective functionalization of the this compound core based on the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions.
The challenge in achieving selective functionalization at the C-7 position in the presence of the C-2 iodo group necessitates a strategic approach. One such strategy involves the initial functionalization of the more reactive C-2 position, followed by a subsequent reaction at the C-7 position under more forcing conditions or with a catalyst system specifically tailored for the activation of aryl chlorides.
Advanced Derivatization and Scaffold Modification Based on 7 Chloro 2 Iodo 1h Pyrrolo 3,2 B Pyridine
Design Principles for Constructing Complex Molecular Architectures
The design of complex molecules from the 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine scaffold is guided by the principle of selective functionalization. The carbon-iodine bond at the 2-position of the pyrrole (B145914) ring is significantly more reactive than the carbon-chlorine bond at the 7-position of the pyridine (B92270) ring in palladium-catalyzed cross-coupling reactions. This reactivity difference is the cornerstone for designing synthetic routes that introduce diverse functionalities in a controlled, stepwise manner.
Key design principles include:
Hierarchical Reactivity: Exploiting the C(sp²)-I bond's higher propensity for oxidative addition to a palladium(0) catalyst compared to the more robust C(sp²)-Cl bond. This allows for initial derivatization at the 2-position while preserving the 7-chloro substituent for subsequent transformations.
Vectorial Synthesis: Building molecular complexity in a defined direction. Synthesis can be designed to proceed from the 2-position, introducing a key pharmacophore or a linking moiety, before addressing the 7-position.
Scaffold Rigidity and Planarity: The fused bicyclic nature of the pyrrolo[3,2-b]pyridine core provides a rigid and largely planar scaffold. This is advantageous in drug design for presenting appended functional groups in well-defined spatial orientations to interact with biological targets.
Modulation of Physicochemical Properties: The introduction of different substituents at the 2- and 7-positions allows for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.
Sequential and Orthogonal Functionalization Strategies
Sequential and orthogonal functionalization strategies are paramount for leveraging the full potential of the This compound scaffold. The differential reactivity of the two halogen atoms allows for a variety of palladium-catalyzed cross-coupling reactions to be performed in a selective sequence.
Typical Sequential Functionalization Pathway:
Reaction at the C-2 Position (Iodo Substitution): The first step typically involves a palladium-catalyzed cross-coupling reaction that selectively targets the more labile C-I bond. Common reactions include:
Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl groups.
Sonogashira Coupling: To install alkyne functionalities.
Buchwald-Hartwig Amination: For the introduction of primary or secondary amines.
Heck Reaction: To append alkene moieties.
Reaction at the C-7 Position (Chloro Substitution): Once the 2-position is functionalized, the remaining chloro group can be targeted for a second cross-coupling reaction. This step often requires more forcing reaction conditions (e.g., higher temperatures, different ligands, or stronger bases) to activate the less reactive C-Cl bond.
This sequential approach allows for the controlled and predictable synthesis of disubstituted pyrrolo[3,2-b]pyridines with distinct functionalities at the 2- and 7-positions.
Orthogonal Strategy:
An orthogonal strategy would involve reaction conditions that are exclusively selective for one halogen regardless of the other, without relying solely on inherent reactivity differences. For instance, specific catalyst-ligand systems can be developed to favor reaction at the C-Cl bond in the presence of the C-I bond, although this is less common. A more practical orthogonal approach involves protecting the pyrrole nitrogen, which can influence the electronic properties of the ring system and modulate the reactivity of the adjacent C-2 position.
The table below illustrates a hypothetical sequential functionalization of This compound .
| Step | Position | Reaction Type | Reagent Example | Product |
| 1 | C-2 | Suzuki-Miyaura Coupling | Phenylboronic acid | 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine |
| 2 | C-7 | Buchwald-Hartwig Amination | Morpholine | 2-Phenyl-7-(morpholin-4-yl)-1H-pyrrolo[3,2-b]pyridine |
Combinatorial Chemistry Approaches to Pyrrolo[3,2-b]pyridine Libraries
The This compound scaffold is an excellent starting point for the generation of chemical libraries using combinatorial chemistry principles. Its bifunctional nature allows for the creation of a large number of diverse compounds from a common intermediate.
A typical combinatorial approach would involve a divergent synthesis strategy:
Synthesis of a Common Intermediate: A Suzuki-Miyaura or Sonogashira reaction could be performed on a large scale at the C-2 position of This compound with a single building block to generate a key intermediate, for example, 7-Chloro-2-ethynyl-1H-pyrrolo[3,2-b]pyridine .
Parallel Synthesis: This common intermediate can then be distributed into a multi-well plate format. Each well can then be treated with a different set of reagents to functionalize the C-7 position. For instance, a library of amines could be used in a parallel Buchwald-Hartwig amination to generate a library of 2-ethynyl-7-amino-pyrrolo[3,2-b]pyridine derivatives.
Further Diversification: The newly introduced functionality can also be used for further diversification. For example, the ethynyl group at the C-2 position could undergo a click reaction (e.g., a copper-catalyzed azide-alkyne cycloaddition) with a library of azides to further expand the chemical space.
This strategy allows for the rapid generation of a large and diverse library of compounds based on the pyrrolo[3,2-b]pyridine scaffold, which can then be screened for biological activity.
The table below outlines a potential combinatorial library synthesis.
| Library Stage | Scaffold | Reaction | Building Block Library | Resulting Library |
| Stage 1 | This compound | Suzuki Coupling | Library of Boronic Acids (R¹-B(OH)₂) | 7-Chloro-2-(R¹)-1H-pyrrolo[3,2-b]pyridine Library |
| Stage 2 | 7-Chloro-2-(R¹)-1H-pyrrolo[3,2-b]pyridine Library | Buchwald-Hartwig Amination | Library of Amines (R²-NH₂) | 2-(R¹)-7-(R²-amino)-1H-pyrrolo[3,2-b]pyridine Library |
Spectroscopic and Structural Characterization of 7 Chloro 2 Iodo 1h Pyrrolo 3,2 B Pyridine Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule like 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine, ¹H (proton) and ¹³C (carbon-13) NMR would be essential.
A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrole (B145914) and pyridine (B92270) rings. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the chlorine and iodine atoms, as well as the nitrogen atoms within the bicyclic system. Coupling constants (J) between adjacent protons would provide information about their connectivity. The proton on the pyrrole nitrogen (N-H) would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.
However, a diligent search for experimental ¹H or ¹³C NMR data for this compound has not yielded any specific spectra or tabulated chemical shifts and coupling constants.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₇H₄ClIN₂), HRMS would provide an exact mass measurement.
The theoretical exact mass can be calculated based on the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹²⁷I, and ¹⁴N). The presence of chlorine would also result in a characteristic isotopic pattern in the mass spectrum, with a peak for the ³⁷Cl isotope (the M+2 peak) appearing with an intensity of approximately one-third of the molecular ion peak.
While commercial suppliers list the molecular weight of this compound, specific experimental HRMS data, including the measured exact mass and fragmentation patterns, are not available in the reviewed literature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.
If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would confirm the planar structure of the pyrrolo[3,2-b]pyridine ring system and detail the spatial relationship of the chloro and iodo substituents. Information on crystal packing and any potential hydrogen bonding involving the pyrrole N-H group would also be elucidated.
Currently, there are no published crystallographic reports or entries in crystallographic databases (such as the Cambridge Structural Database) for this compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
The IR and Raman spectra of this compound would be expected to show characteristic absorption or scattering bands corresponding to:
N-H stretching: A band in the region of 3200-3500 cm⁻¹ in the IR spectrum.
C-H stretching: Bands for the aromatic protons on the ring system, typically above 3000 cm⁻¹.
C=C and C=N stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the heterocyclic aromatic rings.
C-Cl and C-I stretching: These would appear at lower frequencies in the fingerprint region of the spectra.
While these techniques are fundamental for characterizing new compounds, no experimental IR or Raman spectra for this compound have been found in the public domain.
Computational Chemistry and Theoretical Investigations of 7 Chloro 2 Iodo 1h Pyrrolo 3,2 B Pyridine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic landscape of 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine. These calculations provide insights into the molecule's stability, electron distribution, and inherent reactivity.
The introduction of two distinct halogen atoms, chlorine at the 7-position and iodine at the 2-position, significantly modulates the electronic properties of the parent pyrrolo[3,2-b]pyridine core. The chlorine atom, being highly electronegative, is expected to withdraw electron density from the pyridine (B92270) ring, thereby influencing its aromaticity and basicity. Conversely, the larger and more polarizable iodine atom on the pyrrole (B145914) ring can participate in halogen bonding and will have a different electronic influence compared to chlorine.
DFT calculations on related chloro-substituted 7-azaindole-3-carbaldehydes have demonstrated that the presence of a chlorine atom can enhance the antiproliferative properties of metal complexes derived from these ligands researchgate.net. This suggests that the electronic modifications induced by halogenation are significant. For this compound, the calculated distribution of frontier molecular orbitals (HOMO and LUMO) would be critical in predicting its reactivity. The HOMO is likely to be distributed across the pyrrole ring, while the LUMO may be more localized on the pyridine ring, influenced by the electron-withdrawing chlorine atom. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and its susceptibility to electronic excitation.
The reactivity of the C-I and C-Cl bonds is also a subject of computational investigation. The C-I bond is generally weaker and more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions, a common functionalization pathway for such scaffolds. DFT can be employed to calculate the bond dissociation energies and activation barriers for such reactions, providing a theoretical basis for predicting regioselective reactivity.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Note: These values are representative and based on DFT calculations of analogous halogenated 7-azaindole structures.)
| Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.80 |
| HOMO-LUMO Gap | 4.45 |
Theoretical Prediction of Spectroscopic Properties
Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the characterization of novel compounds like this compound.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The predicted ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons of the pyrrolo[3,2-b]pyridine core, with the chemical shifts being influenced by the electronic effects of the chlorine and iodine substituents. The presence of these halogens would induce notable downfield shifts for adjacent carbon and proton atoms.
Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be theoretically predicted through frequency calculations. These calculations provide the vibrational modes of the molecule, which correspond to the absorption bands observed in experimental spectra. For this compound, characteristic vibrational modes would include the N-H stretch of the pyrrole ring, C-H stretching and bending modes of the aromatic rings, and the C-Cl and C-I stretching vibrations at lower frequencies. DFT calculations on chloro-derivatives of 7-azaindole-3-carbaldehyde have shown good correlation between theoretical and experimental vibrational spectra, supporting the utility of this approach mdpi.com.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of the molecule. These calculations determine the energies and oscillator strengths of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. Computational studies on indole (B1671886) and various azaindoles have demonstrated the reliability of DFT in predicting their electron spectra mdpi.comresearchgate.netnih.gov. For this compound, the halogen substituents are expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 7-azaindole.
Table 2: Predicted Spectroscopic Data for this compound (Note: These are representative theoretical predictions based on analogous structures.)
| Spectroscopy | Predicted Value |
| ¹³C NMR (C-Cl) | ~150 ppm |
| ¹³C NMR (C-I) | ~85 ppm |
| IR (N-H stretch) | ~3450 cm⁻¹ |
| IR (C-Cl stretch) | ~750 cm⁻¹ |
| IR (C-I stretch) | ~600 cm⁻¹ |
| UV-Vis (λmax) | ~295 nm |
Mechanistic Studies of Reactions Involving the Pyrrolo[3,2-b]pyridine Core
DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, which is a valuable building block in organic synthesis, understanding the regioselectivity and reactivity in various transformations is crucial.
Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are frequently employed to functionalize halogenated heterocyclic compounds. DFT studies can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. Such studies on related systems have provided detailed insights into the reaction mechanisms and the factors controlling selectivity researchgate.net. For this compound, DFT calculations would likely confirm the preferential reactivity of the C-I bond over the C-Cl bond in these coupling reactions due to its lower bond energy.
Furthermore, DFT can be used to study other reactions, such as nucleophilic aromatic substitution or metalation reactions. By calculating the energies of intermediates and transition states, the most favorable reaction pathways can be identified. Mechanistic studies based on DFT have been conducted for the N-alkynylation of 7-azaindoles, revealing the active catalytic species researchgate.net. Similar computational approaches could be applied to predict the outcomes of various synthetic transformations involving this compound.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations allow for the study of molecules in a condensed phase, such as in solution, providing insights into their dynamic behavior and interactions with the environment.
For this compound, MD simulations can be used to study its conformational preferences and its interactions with solvent molecules. The pyrrolo[3,2-b]pyridine core is largely planar, but the N-H proton of the pyrrole can engage in hydrogen bonding with solvent molecules. The chlorine and iodine atoms can also participate in halogen bonding interactions. MD simulations can reveal the solvation structure around the molecule and the dynamics of these intermolecular interactions.
MD simulations have been employed to study the binding of 7-azaindole derivatives to biological targets, such as proteins researchgate.net. By simulating the behavior of this compound in a biological environment, potential binding modes and interactions with key amino acid residues could be identified, which is valuable for drug design.
Structure-Based Design Principles for Molecular Interactions
The computational data gathered from quantum chemical calculations and molecular dynamics simulations can be integrated to establish structure-based design principles for molecules that interact with this compound or for designing derivatives with specific properties.
The calculated electrostatic potential surface of the molecule would highlight regions of positive and negative charge, indicating potential sites for electrostatic interactions. The electron-rich pyrrole ring and the lone pairs of the pyridine nitrogen are potential hydrogen bond acceptors, while the N-H group is a hydrogen bond donor. The iodine atom, with its positive σ-hole, is a potential halogen bond donor.
This information is crucial for designing molecules that can bind to this compound through specific non-covalent interactions. For instance, in the context of drug discovery, this knowledge can guide the design of enzyme inhibitors or receptor ligands that incorporate this scaffold. Structure-activity relationship (SAR) studies on 7-azaindole derivatives have shown that substitutions at various positions on the ring system significantly impact their biological activity nih.govnih.gov. Computational models can help to rationalize these SAR trends and to predict the effects of further modifications to the this compound structure.
Academic Research Applications of the 7 Chloro 2 Iodo 1h Pyrrolo 3,2 B Pyridine Scaffold
Utility in Chemical Probe Development for Interrogating Molecular Systems
While direct studies detailing the use of 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine as a chemical probe are not extensively documented in publicly available literature, the structural characteristics of the molecule suggest its potential in this area. The pyrrolopyridine core is a recognized scaffold in medicinal chemistry and has been utilized in the development of probes for biological imaging. The presence of the iodo and chloro substituents offers handles for further chemical modification, allowing for the attachment of fluorophores or other reporter groups necessary for a chemical probe. The reactivity of the carbon-iodine bond, in particular, makes it amenable to various cross-coupling reactions for the introduction of such functionalities.
Contributions to Structure-Activity Relationship (SAR) Studies of Pyrrolopyridine Derivatives
The this compound scaffold is well-suited for use in structure-activity relationship (SAR) studies. Pyrrolopyridines are known bioisosteres of indoles and are valuable in medicinal chemistry for exploring the impact of nitrogen incorporation on biological activity. The defined positions of the chloro and iodo groups on the this compound ring system allow for systematic modifications to probe their effects on the interaction of a molecule with a biological target.
For instance, the iodine at the 2-position can be readily replaced with a variety of other functional groups through well-established cross-coupling methodologies. This allows for the exploration of how different substituents at this position influence biological activity. Similarly, the chlorine at the 7-position can be targeted for modification, providing another vector for SAR exploration. The ability to systematically and selectively modify these two positions makes this scaffold a valuable tool for medicinal chemists seeking to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
Exploration as a Versatile Synthon in Organic Synthesis
The primary utility of this compound in academic research lies in its role as a versatile synthetic intermediate, or synthon. The differential reactivity of the C-I and C-Cl bonds is a key feature that can be exploited for selective functionalization. The carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, compared to the carbon-chlorine bond. This allows for the selective introduction of a wide range of substituents at the 2-position while leaving the 7-chloro position intact for subsequent transformations.
This stepwise functionalization capability is highly valuable in the construction of complex molecular architectures. For example, a Suzuki coupling could be performed at the 2-position to introduce an aryl or heteroaryl group, followed by a subsequent reaction, such as a Buchwald-Hartwig amination, at the 7-position to introduce a nitrogen-based substituent. This synthetic flexibility makes this compound a valuable building block for the synthesis of a diverse library of substituted pyrrolopyridine derivatives.
Table 1: Potential Synthetic Transformations of this compound
| Position | Reaction Type | Potential Reagents/Catalysts | Resulting Functional Group |
| 2 (C-I) | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl |
| 2 (C-I) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl |
| 2 (C-I) | Stille Coupling | Organostannane, Pd catalyst | Various organic groups |
| 2 (C-I) | Heck Coupling | Alkene, Pd catalyst | Alkenyl |
| 7 (C-Cl) | Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino |
| 7 (C-Cl) | Nucleophilic Aromatic Substitution | Strong nucleophiles | Various |
Potential in Advanced Materials Research, including Organic Electronics and Sensors
The application of this compound in advanced materials research is an emerging area of interest. The extended π-system of the pyrrolopyridine core suggests potential for use in organic electronics. Modification of this core through cross-coupling reactions at the 2- and 7-positions can be used to tune the electronic properties of the resulting molecules, such as their HOMO/LUMO energy levels. This could lead to the development of new organic semiconductors, components for organic light-emitting diodes (OLEDs), or organic photovoltaic (OPV) materials.
Furthermore, the pyrrolopyridine scaffold, with its nitrogen atoms, has the potential to act as a ligand for metal ions. This property could be exploited in the development of chemical sensors. By attaching appropriate signaling units to the this compound core, it may be possible to design molecules that exhibit a detectable change (e.g., in color or fluorescence) upon binding to a specific analyte. The synthetic versatility of the scaffold would allow for the fine-tuning of the sensor's selectivity and sensitivity.
Future Directions and Emerging Research Avenues for 7 Chloro 2 Iodo 1h Pyrrolo 3,2 B Pyridine
Development of Sustainable and Green Synthetic Methodologies
Conventional synthetic routes for complex heterocyclic molecules often involve multiple steps, harsh reaction conditions, stoichiometric reagents, and environmentally persistent solvents, leading to significant waste generation. The future synthesis of 7-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine is likely to pivot towards green and sustainable practices that prioritize efficiency, safety, and environmental stewardship.
Key areas for development include the adoption of alternative energy sources like microwave irradiation, which has been shown to dramatically accelerate reactions in the synthesis of other azaindole derivatives, thereby reducing energy consumption and reaction times. researchgate.netorganic-chemistry.org The exploration of mechanochemistry, or solvent-free reactions, could further minimize the environmental impact.
Future methodologies will likely focus on replacing traditional palladium catalysts used in cross-coupling reactions with more earth-abundant and less toxic metals, such as iron or copper. researchgate.net Furthermore, the principles of green chemistry encourage the use of benign solvent systems like water, ethanol, or bio-based solvents, moving away from chlorinated hydrocarbons and polar aprotic solvents. Photoredox catalysis, which uses visible light to drive chemical reactions under mild conditions, presents another promising green avenue for forging new bonds on the pyrrolopyridine scaffold. nih.govsigmaaldrich.comrsc.org
| Parameter | Traditional Approach | Potential Green Approach |
|---|---|---|
| Energy Source | Conventional heating (oil bath) | Microwave irradiation or visible light (photocatalysis) |
| Catalyst | Homogeneous Palladium catalysts | Heterogeneous or earth-abundant metal catalysts (e.g., Iron) |
| Solvent | Dioxane, DMF, Toluene | Water, Ethanol, 2-MeTHF, or solvent-free |
| Atom Economy | Moderate (multi-step, use of protecting groups) | High (e.g., via C-H activation) |
| Waste Profile | High (metal waste, organic solvents) | Low (recyclable catalysts, biodegradable solvents) |
Exploration of Novel Reactivity Pathways and Catalytic Systems
The inherent functionality of this compound offers a rich playground for chemical transformations. The distinct electronic properties of the C-I and C-Cl bonds allow for selective and sequential functionalization. The C-I bond is more reactive towards oxidative addition with palladium, making it ideal for initial cross-coupling reactions (e.g., Suzuki, Sonogashira), while the more robust C-Cl bond can be targeted in a subsequent step.
The convergence of different catalytic modes, such as combining photoredox catalysis with transition metal catalysis, could unlock novel reactivity. sigmaaldrich.com For instance, a dual catalytic system could enable radical-based transformations or challenging cross-coupling reactions that are not feasible under thermal conditions. This could lead to the synthesis of derivatives with unprecedented structural motifs.
| Reaction Type | Potential Catalytic System | Resulting Derivative Type |
|---|---|---|
| Direct C-H Arylation | Pd(OAc)₂ with specialized ligand | Directly arylated pyrrolopyridine core |
| Photoredox-mediated C-H Trifluoromethylation | Iridium or Ruthenium photocatalyst | Trifluoromethylated derivatives |
| Dual Ni/Photoredox Cross-Coupling | Ni catalyst + Ir photocatalyst | Functionalization with non-traditional coupling partners |
| Selective C-Cl bond amination | Buchwald-Hartwig amination with tailored ligands | Amino-substituted derivatives |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow processing offers substantial advantages in terms of safety, reproducibility, and scalability. beilstein-journals.orgmdpi.com The synthesis of this compound and its derivatives is well-suited for this technological shift. Many of the reactions involved, such as halogenations, lithiations, or high-pressure hydrogenations, can be hazardous on a large scale in batch reactors. Flow chemistry mitigates these risks by using small reactor volumes, enabling better control over temperature and pressure.
When combined with automated platforms, flow chemistry can accelerate the drug discovery process. hilarispublisher.comacs.org An automated system could synthesize a library of hundreds of analogues of this compound by systematically varying the building blocks introduced at the iodo and chloro positions. This high-throughput synthesis would directly feed into high-throughput screening, enabling rapid exploration of structure-activity relationships (SAR) for various biological targets.
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Time | Hours | Minutes |
| Heat/Mass Transfer | Often inefficient, hotspots | Highly efficient, precise temperature control |
| Safety | Risk of thermal runaway, exposure | Inherently safer due to small volumes |
| Scalability | Difficult, requires re-optimization | Straightforward (running longer or numbering-up) |
| Reproducibility | Variable between scales | High |
Advanced Computational Methodologies for Predictive Design
Computational chemistry is an indispensable tool in modern chemical research. While molecular docking is commonly used to predict the binding of pyrrolopyridine-based inhibitors to kinase active sites, future research will leverage more sophisticated computational methods for predictive design. nih.govsci-hub.setandfonline.com
Density Functional Theory (DFT) calculations can be employed to precisely map the electron distribution and predict the reactivity of different sites on the this compound molecule. tandfonline.comnih.gov This can guide synthetic chemists in developing highly selective reactions, for example, by predicting which C-H bond is most susceptible to activation or which halogen will react preferentially under a given set of conditions.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of ligands within a biological target's binding pocket over time. nih.gov This can provide crucial insights into the stability of binding interactions and help predict inhibitor residence time, a key parameter for drug efficacy. Furthermore, the rise of artificial intelligence and machine learning (AI/ML) is set to revolutionize drug design. nih.gov AI algorithms can be trained on existing chemical and biological data to predict the activity, toxicity, and pharmacokinetic properties of novel, virtual derivatives of the pyrrolopyridine scaffold before they are ever synthesized, thus focusing laboratory efforts on the most promising candidates.
| Methodology | Predicted Property/Insight | Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Site-specific reactivity, reaction mechanisms, spectroscopic properties | Rational design of selective synthetic routes |
| Molecular Dynamics (MD) | Binding stability, conformational changes, residence time | Deeper understanding of drug-target interactions |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between structure and biological activity | Predictive models for designing more potent compounds |
| Machine Learning/AI | ADME/Tox properties, bioactivity, synthetic feasibility | Accelerated discovery cycle and reduced late-stage failures |
Unexplored Applications of the Pyrrolo[3,2-b]pyridine Framework in Interdisciplinary Science
While the primary focus for the pyrrolopyridine scaffold has been medicinal chemistry, its unique electronic and structural properties make it an attractive candidate for applications in other scientific disciplines. nih.govnih.gov
In materials science , the planar, electron-rich, and fused aromatic nature of the pyrrolo[3,2-b]pyridine core is characteristic of organic semiconductors. acs.orgacs.org Future research could involve synthesizing polymers or small molecules incorporating this scaffold for use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), or organic photovoltaics. researchgate.net The presence of halogens provides convenient handles for tuning the electronic properties through cross-coupling reactions.
In chemical biology , derivatives could be developed as fluorescent probes or molecular sensors. The intrinsic fluorescence of the azaindole core can be modulated by substitution, potentially allowing for the design of probes that "turn on" in the presence of a specific ion or biomolecule.
Finally, in coordination chemistry , the pyridine (B92270) nitrogen atom can act as a ligand to coordinate with metal ions. This could lead to the development of novel catalysts, where the pyrrolopyridine framework influences the catalytic activity of the metal center, or functional materials with interesting magnetic or photophysical properties.
| Field | Potential Application | Enabling Molecular Property |
|---|---|---|
| Materials Science | Organic semiconductors (OFETs, OLEDs) | Planar, π-conjugated, electron-rich core |
| Chemical Biology | Fluorescent probes, chemical sensors | Intrinsic fluorescence, sites for functionalization |
| Coordination Chemistry | Ligands for novel catalysts or functional materials | Pyridine nitrogen for metal coordination |
| Agrochemicals | Scaffold for new herbicides or fungicides | Proven biological activity of N-heterocycles |
Q & A
Q. What are the optimized synthetic routes for 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine, and what critical reaction parameters influence yield?
The synthesis typically involves palladium-catalyzed cross-coupling or halogenation strategies. For example, palladium-mediated iodination at position 2 can be achieved using Suzuki-Miyaura coupling with iodobenzene derivatives, as demonstrated in analogous pyrrolopyridine syntheses . Key parameters include:
- Catalyst system : Pd(OAc)₂ with ligands like XPhos.
- Temperature : Reactions often proceed at 80–100°C in polar solvents (e.g., DMF or DMSO).
- Precursor selection : Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 1403766-98-2) serves as a common intermediate, where the ester group is replaced via nucleophilic substitution or cross-coupling .
- Purification : Acidic ion-exchange resins or recrystallization from ethanol/water mixtures improve purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- ¹H/¹³C NMR : Distinct signals for the pyrrolopyridine core include:
- Aromatic protons at δ 7.8–8.5 ppm (pyridine ring) and δ 6.5–7.2 ppm (pyrrole ring).
- Iodo and chloro substituents induce deshielding, with coupling constants (J = 8–10 Hz) indicating adjacent proton environments .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective introduction of iodine at position 2 in this compound synthesis?
Regioselectivity is governed by:
- Directed ortho-metalation : Lithium-halogen exchange at position 2, followed by electrophilic iodination, leverages the electron-withdrawing effect of the adjacent pyridine nitrogen .
- Halogen-dance mechanisms : Transient intermediates (e.g., iodonium ions) redistribute halogens under acidic conditions, favoring thermodynamically stable positions .
- Steric effects : Bulky substituents at position 1 (e.g., ethyl esters) direct iodine to position 2 by hindering alternative sites .
Q. How do electronic and steric effects of the 2-iodo substituent influence the reactivity of this compound in cross-coupling reactions compared to chloro analogs?
- Electronic effects : The C–I bond’s polarizability enhances oxidative addition in palladium-catalyzed reactions (e.g., Suzuki, Heck), yielding 20–30% higher reactivity than chloro derivatives .
- Steric effects : Iodine’s larger atomic radius (1.33 Å vs. Cl: 0.99 Å) reduces steric hindrance in planar transition states, facilitating coupling with aryl boronic acids .
- Leaving-group ability : Iodine’s superior leaving-group properties enable efficient substitution in SNAr reactions (e.g., with amines or thiols) .
Q. What strategies resolve contradictions in reported crystallographic data for pyrrolo[3,2-b]pyridine derivatives, particularly regarding halogen positioning?
- Comparative crystallography : Overlaying X-ray structures of related compounds (e.g., 7-chloro vs. 7-iodo derivatives) identifies bond-length deviations >0.1 Å as indicators of misassignment .
- DFT calculations : Validate experimental data by simulating optimized geometries and comparing theoretical/experimental NMR chemical shifts (RMSD < 0.3 ppm) .
- Multi-technique validation : Correlate XRD with IR (C–I stretching at 500–600 cm⁻¹) and EDX mapping to confirm halogen presence .
Methodological Recommendations
- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours for conventional heating) while maintaining yields >70% .
- Analytical workflows : Combine LC-MS with preparative HPLC (C18 column, acetonitrile/water gradient) to isolate high-purity fractions (>98%) .
- Data interpretation : Address conflicting reactivity reports by standardizing solvent systems (e.g., DMF vs. THF) and controlling moisture levels (<50 ppm H₂O) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
